molecular formula C21H26N4O6S B3291537 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 872986-24-8

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B3291537
CAS No.: 872986-24-8
M. Wt: 462.5 g/mol
InChI Key: FINSSMMUCLKTSG-UHFFFAOYSA-N
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Description

The compound N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a structurally complex molecule featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide linker connected to a pyridin-4-ylmethyl moiety. The sulfonyl group contributes to electron-withdrawing effects, while the pyridine ring may facilitate hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-12-17(4-5-18(15)30-2)32(28,29)25-10-3-11-31-19(25)14-24-21(27)20(26)23-13-16-6-8-22-9-7-16/h4-9,12,19H,3,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINSSMMUCLKTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide (CAS Number: 872986-24-8) is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound’s biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O6SC_{21}H_{26}N_{4}O_{6}S, with a molecular weight of 462.5 g/mol. Its structure features an oxazinan ring, methoxy groups, and a sulfonyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number872986-24-8
Molecular FormulaC21H26N4O6S
Molecular Weight462.5 g/mol
Structural FeaturesOxazinan ring, sulfonyl group

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In preclinical studies, it has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer).
  • Mechanism of Action : The compound appears to modulate specific cellular pathways by interacting with molecular targets such as tubulin, leading to cell cycle arrest at the G2/M phase and inhibiting tubulin polymerization.

A study reported that compounds similar in structure exhibited IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to high potency in inhibiting cancer cell growth .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . It has been tested against various bacterial strains and shown effectiveness in inhibiting microbial growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Tubulin Inhibition

A significant study focused on the compound's ability to inhibit tubulin polymerization. This study involved:

  • Molecular Docking : Docking studies were conducted to visualize how the compound interacts with tubulin at the colchicine-binding site.
  • Results : The findings suggested that the compound could potentially serve as a lead for developing new antimitotic agents due to its ability to bind effectively to tubulin .

Comparative Analysis with Similar Compounds

Comparative studies have also been conducted with other oxazinan derivatives:

Compound NameStructural FeaturesBiological Activity
Compound AContains trimethoxy phenylModerate anticancer activity
Compound BIncorporates a fluoro groupVarying reactivity patterns

These comparisons help elucidate how structural variations influence biological activity, providing insights into potential modifications for enhanced efficacy .

Comparison with Similar Compounds

Structural Analogs

N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(4-methoxyphenyl)ethyl]ethanediamide

This compound () shares the 1,3-oxazinan-2-ylmethyl core and ethanediamide backbone but differs in substituents:

  • Sulfonyl Group : A 4-fluorophenylsulfonyl group replaces the 4-methoxy-3-methylbenzenesulfonyl group. Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to the methoxy-methyl combination, which could improve solubility due to the methoxy group’s polarity .
  • Side Chain : A 2-(4-methoxyphenyl)ethyl group substitutes the pyridin-4-ylmethyl moiety. The ethyl linker and methoxyphenyl group may reduce steric hindrance but lack the pyridine’s aromatic nitrogen, which could diminish target-specific interactions .
Table 1: Key Structural and Physicochemical Comparisons
Property Target Compound Analog ()
Molecular Formula Not explicitly provided (inferred: ~C24H30N4O6S) C22H26FN3O6S
Molecular Weight ~520 g/mol (estimated) 479.523 g/mol
Sulfonyl Substituent 4-Methoxy-3-methylbenzenesulfonyl 4-Fluorobenzenesulfonyl
Side Chain Pyridin-4-ylmethyl 2-(4-Methoxyphenyl)ethyl
Key Functional Groups Sulfonyl, oxazinan, ethanediamide, pyridine Sulfonyl, oxazinan, ethanediamide, methoxyphenyl
Potential Applications Enhanced solubility (methoxy), targeted binding (pyridine) Metabolic stability (fluorine), reduced polarity (ethyl chain)

Ionic Liquids with Sulfonyl Groups ()


Compounds like 1-(diphenylphosphoryl)-propyl-3-propyl-imidazolium bis(trifluoromethylsulfonyl)imide (TSIL1) feature sulfonyl groups but belong to the ionic liquid class. These are structurally distinct due to their imidazolium/ammonium cations and bis(trifluoromethylsulfonyl)imide anions. While sulfonyl groups are common, their role here is charge delocalization and thermal stability rather than receptor binding .

Research Findings and Implications

  • Solubility and Bioavailability : The pyridin-4-ylmethyl group in the target compound may improve aqueous solubility and membrane permeability relative to the analog’s hydrophobic 2-(4-methoxyphenyl)ethyl chain .
  • Synthetic Challenges : The methoxy-methyl substitution in the target compound introduces steric bulk, which could complicate synthesis compared to the smaller fluorine substituent in the analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

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